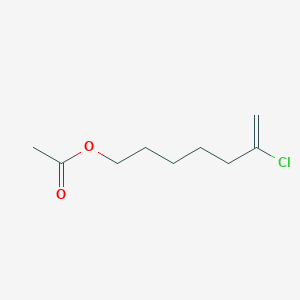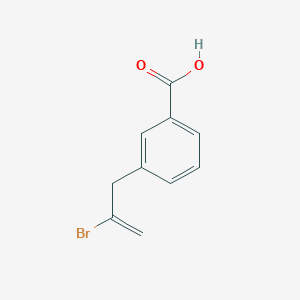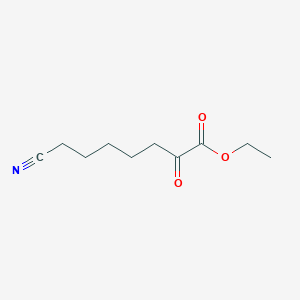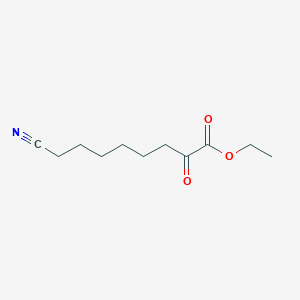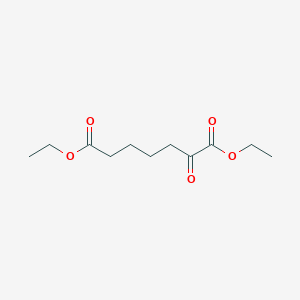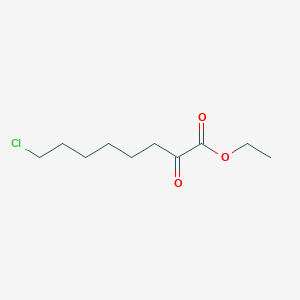
Ethyl 3-(1,3-dioxan-2-YL)-4-fluorobenzoylformate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a derivative of 1,3-dioxane . 1,3-Dioxane is a type of ether commonly used as a solvent. It’s a colorless liquid and is miscible with water .
Synthesis Analysis
While specific synthesis methods for “Ethyl 3-(1,3-dioxan-2-YL)-4-fluorobenzoylformate” were not found, there are general methods for synthesizing 1,3-dioxane derivatives . For instance, one method involves the reaction of trialkoxyalkanes with dihydroxyacetone dimer in the presence of acetic acid as the catalyst .Chemical Reactions Analysis
In terms of chemical reactions, 1,3-dioxan-2-yl derivatives have been used in various reactions. For example, they have been used in the Kumada alkyl-alkyl cross-coupling of (2-(1,3-dioxan-2-yl) ethyl)magnesium bromide and 1-iodo-3-phenylpropane . They have also been used in Claisen-Schmidt reactions .Aplicaciones Científicas De Investigación
Synthesis and Characterization
- A study by Spoorthy, Kumar, Rani, and Ravindranath (2021) explored the synthesis of ethyl 3-(2-(3,4-dimethoxyphenyl)-4-oxothiazolidin-3-yl)thiophene-2-carboxamide and its analogues, providing insights into their anti-microbial activity and docking studies. This illustrates the compound's utility in the creation of new molecules with potential biological applications (Spoorthy et al., 2021).
Chemiluminescence Studies
- Research by Ciscato et al. (2014) investigated the chemiluminescent reaction of a 2-coumaranone derivative (which is structurally similar to ethyl 3-(1,3-dioxan-2-yl)-4-fluorobenzoylformate), revealing the involvement of a 1,2-dioxetanone intermediate. This highlights the compound's relevance in studying chemiluminescence mechanisms (Ciscato et al., 2014).
Catalysis and Complex Formation
- Ulu, Gürbüz, and Özdemir (2017) synthesized 2-(1,3-dioxane-2-yl)ethyl substituted benzimidazole substituted N-heterocyclic carbenes and their ruthenium complexes. These complexes showed excellent activity in the alkylation of amines with alcohols, indicating the potential of such compounds in catalysis (Ulu et al., 2017).
Magnetic Resonance Studies
- A study by Amshey and Bender (1983) on the fluorine magnetic resonance spectra of fluorine-substituted benzoyl chymotrypsins, including 4-fluorobenzoyl-alpha-chymotrypsin, provides insights into the unique chemical shifts and thermal stability of such compounds. This research is relevant for understanding the physical properties of similar fluorine-substituted compounds (Amshey & Bender, 1983).
Chemoenzymatic Synthesis
- Ramesh et al. (2017) discussed the chemoenzymatic synthesis of optically pure compounds using racemic syn-ethyl derivatives, including 2-(1,3-dioxan-4-yl)acetate, for the synthesis of pharmaceuticals like rosuvastatin. This research underscores the compound's role in the synthesis of medically significant products (Ramesh et al., 2017).
Antitumor Activity
- Xiong et al. (2009) synthesized amino acid ester derivatives containing 5-fluorouracil, employing 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) as a coupling agent. This study is relevant for understanding the potential antitumor applications of ethyl 3-(1,3-dioxan-2-yl)-4-fluorobenzoylformate related compounds (Xiong et al., 2009).
Propiedades
IUPAC Name |
ethyl 2-[3-(1,3-dioxan-2-yl)-4-fluorophenyl]-2-oxoacetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15FO5/c1-2-18-13(17)12(16)9-4-5-11(15)10(8-9)14-19-6-3-7-20-14/h4-5,8,14H,2-3,6-7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTVMELCYKQGRKD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)C1=CC(=C(C=C1)F)C2OCCCO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15FO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-(1,3-dioxan-2-YL)-4-fluorobenzoylformate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

